molecular formula C11H7BrFN B8482376 4-Bromo-2-(3-fluoro-phenyl)-pyridine

4-Bromo-2-(3-fluoro-phenyl)-pyridine

Cat. No.: B8482376
M. Wt: 252.08 g/mol
InChI Key: ATNRVEWZDBFNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Pyridines in Retrosynthetic Strategies

Halogenated pyridines are exceptionally versatile intermediates in organic synthesis. lakotalakes.com In retrosynthetic analysis—a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule—a halogen atom on a pyridine (B92270) ring is recognized as a key functional handle. amazonaws.comyoutube.com The bromine atom in 4-Bromo-2-(3-fluoro-phenyl)-pyridine, for example, serves as a highly effective precursor for carbon-carbon and carbon-heteroatom bond formation.

This versatility stems from the ability of the bromo-substituent to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. libretexts.org Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the precise and efficient introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups at the 4-position of the pyridine ring. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This strategic bond formation is crucial for building the molecular complexity required for modern drug candidates and functional materials. rsc.org The presence of the bromine atom provides a reliable and predictable site for synthetic transformations, making it an invaluable tool for chemists designing synthetic routes to novel compounds.

Role of Fluorinated Aryl Moieties in Chemical Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in drug design and materials science. tandfonline.comresearchgate.net Fluorinated aryl moieties, such as the 3-fluorophenyl group in the title compound, can profoundly alter a molecule's physicochemical and biological properties. tandfonline.com Fluorine, being the most electronegative element, can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com

The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug. tandfonline.com Furthermore, the carbon-fluorine bond can engage in favorable non-covalent interactions with protein targets, enhancing binding potency and selectivity. researchgate.net The use of fluorinated building blocks is therefore a dominant approach in modern drug discovery, with a significant percentage of FDA-approved drugs containing at least one fluorine atom. tandfonline.com The 3-fluorophenyl group in this compound thus imparts desirable properties that make the parent molecule an attractive scaffold for the development of new bioactive compounds.

Hypothetical Synthesis and Physicochemical Properties

Image of a hypothetical suzuki coupling reaction for the synthesis of this compound.

A potential synthetic route to this compound via a selective Suzuki-Miyaura cross-coupling reaction.

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for its handling, reactivity, and potential applications as a chemical intermediate.

PropertyPredicted Value/Information
Molecular FormulaC₁₁H₇BrFN
Molecular Weight252.09 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in common organic solvents (e.g., DCM, THF, DMF)
Boiling PointEstimated to be >300 °C
Melting PointNot available (requires experimental data)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

4-bromo-2-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H

InChI Key

ATNRVEWZDBFNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Br

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques for 4 Bromo 2 3 Fluoro Phenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. A spectrum for 4-Bromo-2-(3-fluoro-phenyl)-pyridine would be expected to show distinct signals for each of the seven protons on the pyridine (B92270) and fluorophenyl rings. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (coupling constants, J) would reveal adjacent protons, including coupling to the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms and their electronic environments. For this compound, one would expect to see signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (nitrogen, bromine, fluorine) and their position within the aromatic rings. Carbons bonded to fluorine would exhibit splitting (C-F coupling).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a specialized technique highly sensitive to the chemical environment of fluorine atoms. A spectrum for this compound would show a signal corresponding to the single fluorine atom on the phenyl ring. Its chemical shift would be characteristic of a fluorine atom on a benzene (B151609) ring, and it would likely appear as a multiplet due to coupling with nearby protons.

Vibrational and Electronic Spectroscopy

These techniques probe the vibrational and electronic energy levels of a molecule, providing information about functional groups and conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and characteristic absorptions for the C-Br and C-F bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Without access to published experimental data, any further elaboration would be speculative and would not meet the required standards of scientific accuracy for this specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₆BrFN), the theoretical molecular weight can be calculated based on the atomic masses of its constituent elements. The presence of bromine is typically indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

However, a comprehensive search of scientific databases and literature did not yield any specific experimental mass spectrometry data for this compound. Detailed information on its fragmentation patterns, which would offer insights into the molecule's structure and stability, remains unpublished.

Table 1: Theoretical Isotopic Molecular Weight of this compound

Isotope Combination Molecular Formula Theoretical Monoisotopic Mass (Da)
Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, Nitrogen-14 C₁₁H₆⁷⁹BrFN 264.9719

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation

Single crystal X-ray diffraction is the definitive method for elucidating the molecular geometry of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the atomic arrangement.

A thorough review of crystallographic databases indicates that a single crystal X-ray diffraction study for this compound has not been reported. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles for this compound are not available.

Table 2: Expected Parameters from Single Crystal X-ray Diffraction

Parameter Information Provided Status for this compound
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic). Data Not Available
Space Group The specific symmetry elements of the crystal. Data Not Available
Unit Cell Dimensions (a, b, c, α, β, γ) The size and angles of the repeating unit of the crystal lattice. Data Not Available

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis helps in understanding the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

As no crystal structure has been published for this compound, a Hirshfeld surface analysis has not been performed. Therefore, a quantitative breakdown of the intermolecular contacts (e.g., H···H, C···H, H···F, H···Br) is not available. Such an analysis would be crucial for understanding the supramolecular chemistry of this compound.

Elemental Analysis (CHN)

Elemental analysis is a standard procedure to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the calculated theoretical percentages to verify the purity and elemental composition of the synthesized compound.

While this is a routine characterization technique, specific experimental CHN analysis data for this compound were not found in the reviewed literature. The theoretical percentages, however, can be calculated from its chemical formula, C₁₁H₆BrFN.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 11 132.121 49.85
Hydrogen H 1.008 6 6.048 2.28
Bromine Br 79.904 1 79.904 30.15
Fluorine F 18.998 1 18.998 7.17
Nitrogen N 14.007 1 14.007 5.28

| Total | | | | 265.078 | 100.00 |

Computational and Theoretical Investigations of 4 Bromo 2 3 Fluoro Phenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For 4-Bromo-2-(3-fluoro-phenyl)-pyridine, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), provide significant insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The key dihedral angle in this compound is the one between the pyridine (B92270) and the 3-fluorophenyl rings. The planarity or non-planarity of the molecule, dictated by this angle, significantly influences its electronic properties and potential intermolecular interactions. nih.goviucr.org In similar bicyclic aromatic compounds, the dihedral angle between the rings is often found to be small, indicating a nearly planar conformation which can facilitate π-π stacking interactions in a crystalline state. nih.goviucr.org

Table 1: Selected Optimized Geometrical Parameters for a Bicyclic Aromatic Compound.
ParameterValue
Dihedral Angle (Phenyl - Pyridine)~0.62°
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For molecules with aromatic rings, the HOMO and LUMO are typically π-orbitals. researchgate.netresearchgate.net In a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.govresearchgate.netresearchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Energies and Related Parameters.
ParameterEnergy (eV)
EHOMO-6.5 to -7.5
ELUMO-0.5 to -1.5
Energy Gap (ΔE)~4.0 to 6.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

In this compound, the electronegative nitrogen, fluorine, and bromine atoms are expected to create regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. nih.gov Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by describing the localized bonds and lone pairs. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors), which is a key factor in understanding intramolecular interactions and stability. wikipedia.orgnih.gov The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the strength of the delocalization.

Table 3: Significant NBO Interactions and Stabilization Energies.
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C)High
LP(1) Fπ(C-C)Moderate
LP(1) Brσ*(C-C)Low

In this compound, the electronegative nitrogen, fluorine, and bromine atoms will carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The vector sum of all individual bond dipoles results in a net molecular dipole moment, which influences the molecule's solubility and its interaction with external electric fields.

Table 4: Calculated Atomic Charges and Dipole Moment.
AtomMulliken Charge (e)
N-0.5 to -0.7
Br-0.1 to -0.3
F-0.3 to -0.5
Dipole Moment (Debye)
~2.0 - 3.0

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. rsc.org Theoretical predictions of ¹H and ¹³C NMR spectra for this compound would involve calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a reference compound, commonly tetramethylsilane (B1202638) (TMS). For fluorinated compounds, ¹⁹F NMR chemical shift predictions are also crucial and can be computationally modeled. nih.govresearchgate.netnih.gov Calculations would predict distinct signals for each unique hydrogen, carbon, and fluorine atom in the molecule, with shifts influenced by the electronic environment created by the bromo, fluoro, and phenyl-pyridine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) This table presents expected chemical shift ranges based on computational studies of analogous substituted phenylpyridine compounds. Actual values would be obtained from specific DFT/GIAO calculations.

Atom TypePredicted Chemical Shift (ppm)Notes
Pyridine Protons7.5 - 8.8The precise shifts depend on the position relative to the nitrogen and bromo-substituent. The proton adjacent to the nitrogen typically appears at the highest frequency.
Phenyl Protons7.0 - 7.8The fluorine substituent and the bond to the pyridine ring create distinct electronic environments, leading to complex splitting patterns.
Pyridine Carbons115 - 160The carbon atom attached to the bromine (C4) would show a lower chemical shift, while the carbon attached to the phenyl group (C2) would be significantly downfield.
Phenyl Carbons110 - 140The carbon atom directly bonded to the fluorine would exhibit a large ¹JCF coupling constant and a significant downfield shift.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule after geometry optimization. DFT methods can predict the frequencies and intensities of vibrational modes. ekb.eg For this compound, key predicted vibrations would include C-H stretching modes of the aromatic rings (typically ~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine and phenyl rings (~1400-1650 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). urfu.ru Comparing the computed spectrum with experimental data helps in the assignment of vibrational bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. mdpi.comsharif.edusharif.edu The calculation provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT calculations would likely predict π → π* transitions as the most intense electronic transitions, characteristic of conjugated aromatic systems.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry is a vital tool for predicting the NLO response of molecules, guiding the design of new materials. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netjournaleras.com

DFT calculations can compute these properties. For phenylpyridine derivatives, the NLO response is influenced by factors like intramolecular charge transfer (ICT). The presence of electron-donating and electron-accepting groups can enhance NLO properties. In this compound, the electronic interplay between the halogen substituents and the π-conjugated system determines its NLO character. A computational study on 39 fluorophenylpyridine derivatives using DFT (B3LYP/6-31++G(d,p)) indicated that fluorophenylpyridines generally exhibit low NLO activity. researchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO response. researchgate.net

Table 2: Calculated NLO Properties for a Representative Fluorophenylpyridine (Illustrative) Data based on trends from computational studies on analogous molecules. researchgate.netjournaleras.com

PropertySymbolTypical Calculated Value (a.u.)
Dipole Momentµ1.5 - 3.5 D
Mean Polarizability<α>80 - 90
Anisotropy of PolarizabilityΔα100 - 150
First Static Hyperpolarizabilityβ100 - 700

Quantum Chemical Calculations

Conceptual DFT provides a framework to understand chemical reactivity through various descriptors derived from the electronic structure of a molecule. nih.gov These indices help predict how a molecule will behave in a chemical reaction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to these calculations. nih.govresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comnih.gov A small gap suggests the molecule is more polarizable and reactive, while a large gap indicates higher stability. researchgate.net From these frontier orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Table 3: Global Reactivity Descriptors (Illustrative) This table shows representative values for bromo-phenyl-pyridine systems based on DFT calculations. nih.govresearchgate.net

DescriptorFormulaPredicted Property
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer.
Global Softness (S)1 / (2η)Measure of polarizability.
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability.

Chemical reactions and spectroscopic measurements are most often performed in solution. The solvent can significantly influence a molecule's properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects computationally without the prohibitive cost of modeling individual solvent molecules. nih.govwikipedia.org

In the PCM approach, the solute molecule is placed in a cavity within a continuous medium characterized by its dielectric constant (ε). wikipedia.org The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This model allows for the calculation of molecular properties in different solvents. For this compound, PCM calculations coupled with DFT or TD-DFT can predict:

Solvatochromism: Shifts in UV-Vis absorption maxima upon changing solvent polarity. rsc.orgresearchgate.netresearchgate.net

Changes in NMR spectra: Solvent-induced shifts in the chemical shifts of nuclei. nih.gov

Stability and Reactivity: Alterations in the HOMO-LUMO gap and other reactivity descriptors in different solvent environments. researchgate.net

These calculations are essential for comparing theoretical predictions with experimental data obtained in solution. qnl.qa

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and determine the activation energies for different reaction pathways.

For a molecule like this compound, a likely synthetic route is the Suzuki-Miyaura cross-coupling reaction , joining a bromo-pyridine derivative with a fluorophenylboronic acid. mdpi.commdpi.comnih.gov DFT calculations can elucidate the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination, providing the free energy profile for the reaction. nih.gov This helps in understanding the reaction kinetics and optimizing experimental conditions.

Another relevant reaction for halogenated aromatics is the halogen dance , a base-catalyzed intramolecular rearrangement of a halogen atom. acs.orgresearchgate.netclockss.org Computational studies can model the proposed mechanisms, calculate the energy barriers for halogen migration, and predict the thermodynamic stability of different isomers, explaining why certain products are favored. whiterose.ac.uknih.gov These mechanistic investigations provide fundamental insights that are often difficult to obtain through experimental means alone.

Characterization of Transition State Structures

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the characterization of transition state structures for the compound this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification and analysis of transition states, dedicated research on this particular molecule's reactive transition state geometries, activation energies, and vibrational frequencies has not been published.

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. Such studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to locate the first-order saddle points on a potential energy surface that correspond to the highest energy barrier along a reaction coordinate. The resulting data, including bond lengths, bond angles, and imaginary frequencies, provide a detailed picture of the fleeting molecular arrangement during a chemical transformation.

Although general computational methods for studying pyridine-containing compounds and related halogenated aromatics are well-established, specific findings pertaining to this compound are not presently available in the referenced literature. Consequently, a detailed discussion and presentation of data tables on its transition state structures cannot be provided at this time. Further theoretical research would be necessary to fill this knowledge gap and to computationally explore the reactive landscape of this specific chemical entity.

Reactivity and Derivatization Studies of 4 Bromo 2 3 Fluoro Phenyl Pyridine

Regioselectivity in Chemical Transformations of the Pyridine (B92270) Ring

The pyridine ring in 4-Bromo-2-(3-fluoro-phenyl)-pyridine exhibits specific regioselectivity in chemical transformations, largely governed by the electronic effects of its substituents. The electron-withdrawing nature of the nitrogen atom and the phenyl group deactivates the pyridine ring towards electrophilic substitution, while activating it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

In the context of 3,4-pyridynes, which are highly reactive intermediates, the presence of a substituent can direct the regioselectivity of nucleophilic addition. For instance, a bromine atom at the 5-position of a 3,4-pyridyne intermediate has been shown to favor nucleophilic attack at the C3 position. nih.gov This directing effect is attributed to the inductive polarization of the aryne triple bond by the electron-withdrawing halide. nih.gov

Furthermore, in polyhalogenated pyridines, the position of nucleophilic substitution is highly dependent on the nature and position of the halogen atoms. For example, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes under mild conditions occurs exclusively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can be achieved. rsc.org This highlights the nuanced interplay of electronic and steric factors in determining the regioselectivity of reactions on the pyridine core.

Functional Group Interconversions at Bromine and Fluorine Sites

Functional group interconversions are fundamental in organic synthesis, enabling the transformation of one functional group into another. fiveable.me In this compound, the bromine and fluorine atoms serve as key handles for such modifications.

The bromine atom at the 4-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups. These reactions typically involve the use of a palladium catalyst, a base, and a boronic acid or ester. The versatility of this approach enables the synthesis of complex biaryl and heteroaryl structures. researchgate.netnih.gov For instance, various arylboronic acids bearing both electron-donating and electron-withdrawing substituents can be successfully coupled at the 4-position of brominated pyridine derivatives. researchgate.net

The reactivity of different halogens in these coupling reactions can be exploited for selective functionalization. Generally, the reactivity order for halogens in such cross-coupling reactions is I > Br > Cl. This differential reactivity allows for sequential, site-selective couplings on polyhalogenated substrates.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying both the pyridine and fluorophenyl rings. The rate and regioselectivity of these reactions are influenced by the nature of the leaving group and the electronic properties of the aromatic ring.

On the pyridine ring, the fluorine atom is generally a better leaving group than bromine in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, stabilizing the intermediate Meisenheimer complex. stackexchange.com Consequently, in polyfluorinated pyridines, nucleophilic substitution often occurs preferentially at a fluorine-bearing position. researchgate.net For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

On the fluorophenyl ring, the fluorine atom is generally less reactive towards nucleophilic substitution compared to the bromine on the pyridine ring. This is due to the higher activation energy required to displace a fluorine atom from a benzene (B151609) ring compared to a bromine atom from an electron-deficient pyridine ring.

Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring can undergo a variety of chemical transformations, including N-oxide formation and reactions that lead to ring-opening and rearrangement. One notable transformation is the conversion of a pyridine ring to a benzene ring through a process of nitrogen-to-carbon skeletal editing. rsc.orgresearchgate.net This multi-step sequence can involve pyridine ring-opening, followed by a series of reactions including olefination, electrocyclization, and aromatization to yield a functionalized benzene derivative. rsc.orgresearchgate.net This strategy allows for the direct installation of various functional groups onto the newly formed benzene ring. rsc.orgresearchgate.net

Alkylation and Arylation of the Pyridine Core

Direct C-H alkylation and arylation of the pyridine core represent powerful methods for introducing carbon-based substituents. These reactions can be achieved through various catalytic systems. For instance, visible-light-promoted C-H alkylation of nitrogen-containing heteroarenes using C4-alkyl 1,4-dihydropyridines as radical precursors has been demonstrated. researchgate.net Additionally, copper-catalyzed direct alkylation of C-H bonds in heteroarenes with activated alkyl bromides provides another route for functionalization. researchgate.net

Palladium-catalyzed α-arylation of nitroalkanes with aryl halides or their surrogates can also be employed to introduce aryl groups to positions adjacent to the pyridine nitrogen, following appropriate synthetic strategies. acs.org

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound. The distinct reactivity of the bromine and fluorine atoms, as well as the different positions on the pyridine ring, allows for selective transformations.

For instance, the greater reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions allows for selective arylation at the 4-position of the pyridine ring without affecting the fluorophenyl group. Similarly, the difference in susceptibility to nucleophilic attack between the fluorine on the pyridine ring (if present) and the fluorine on the phenyl ring enables selective substitution.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. In this approach, a directing group guides the deprotonation of an adjacent C-H bond by a strong base, creating a nucleophilic center that can be trapped by an electrophile. mdpi.com This method allows for the introduction of substituents at specific positions that might be difficult to access through other means. The "halogen dance" is a related rearrangement where a halogen atom migrates to a different position on an aromatic ring upon treatment with a strong base, driven by the formation of a more stable carbanion. wikipedia.org

By carefully choosing reaction conditions and reagents, it is possible to selectively functionalize this compound at the desired position, enabling the synthesis of a wide range of complex and highly substituted pyridine derivatives.

Advanced Applications and Future Research Directions in Synthetic Organic Chemistry

4-Bromo-2-(3-fluoro-phenyl)-pyridine as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a key starting material for the synthesis of a wide array of more complex molecules. Its utility stems from the presence of three distinct reactive sites: the bromine atom at the 4-position, the fluorinated phenyl ring at the 2-position, and the pyridine (B92270) ring itself. The bromine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The bromo-substituent on the pyridine ring is a versatile handle for constructing intricate molecular frameworks, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be readily coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position of the pyridine ring. This strategy is widely employed in the synthesis of biaryl and poly-aryl compounds, which are common motifs in pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The bromine atom of this compound can be substituted with a wide range of primary and secondary amines. This reaction is invaluable for the synthesis of arylamines, which are prevalent in many biologically active compounds.

Below is a table summarizing typical conditions for these cross-coupling reactions with 4-bromo-pyridine derivatives.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or P(t-Bu)₃K₂CO₃, Cs₂CO₃, or K₃PO₄Toluene, Dioxane, or DMF80-120
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, or RuPhosNaOt-Bu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-110

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

The strategic application of these reactions allows for the stepwise and controlled construction of complex heterocyclic systems with tailored electronic and steric properties.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While specific examples utilizing this compound in MCRs are not extensively documented, its structural motifs are amenable to inclusion in such reaction designs. For instance, pyridine derivatives are often synthesized via MCRs like the Hantzsch pyridine synthesis. acsgcipr.orgmdpi.com In a forward-thinking approach, derivatives of this compound could be designed to participate in novel MCRs, potentially leading to the rapid assembly of complex and diverse molecular libraries. The development of new MCRs involving functionalized pyridines is an active area of research with significant potential. bohrium.comresearchgate.net

Strategies for Enhanced Functionalization and Scaffold Diversity

Beyond the foundational cross-coupling reactions at the bromine position, further functionalization of the this compound scaffold can be achieved through various modern synthetic methods. These strategies are crucial for exploring a wider chemical space and generating novel molecular entities with diverse properties.

One of the most powerful techniques is C-H bond functionalization . This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org For the this compound scaffold, C-H functionalization could potentially be directed to various positions on both the pyridine and the phenyl rings, offering a new dimension for molecular diversification. researchgate.net The regioselectivity of such reactions is often controlled by the electronic properties of the substrate and the choice of catalyst and directing groups. nih.gov

Another key strategy is scaffold hopping , where the core structure of a molecule is modified to generate new, structurally distinct compounds that may retain or have improved biological activity. Starting from this compound, scaffold hopping could involve, for example, ring-closing metathesis to form fused bicyclic systems or ring-expansion reactions to access larger heterocyclic frameworks.

Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of pyridine derivatives, several environmentally benign methods have been developed. These include the use of heterogeneous catalysts that can be easily recovered and reused, the application of microwave irradiation to accelerate reactions and reduce energy consumption, and the development of solvent-free reaction conditions. nih.govrsc.orgmdpi.comresearchgate.net

One-pot multi-component reactions, as mentioned earlier, are inherently green as they reduce the number of synthetic steps, minimize waste generation, and often have high atom economy. acsgcipr.orgbohrium.com The development of green synthetic routes to this compound and its derivatives is a key area for future research, aiming to make the production of these valuable compounds more sustainable.

Emerging Methodologies for Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocyclic compounds is a rapidly evolving field, driven by the significant impact of fluorine on the properties of bioactive molecules. Emerging methodologies in this area are focused on developing more efficient, selective, and safer ways to introduce fluorine and fluorinated groups into heterocyclic systems.

Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and the introduction of fluoroalkyl groups under mild conditions using visible light. nih.govresearchgate.nettandfonline.commdpi.comresearchgate.net This technology offers new possibilities for the late-stage fluorination of complex molecules, including pyridine derivatives. For example, photocatalytic methods could potentially be used to introduce additional fluorine atoms or fluoroalkyl groups onto the this compound scaffold, further modulating its properties.

Other emerging techniques include novel electrophilic and nucleophilic fluorinating reagents with improved reactivity and selectivity, as well as advancements in enzymatic fluorination, which offers the potential for highly selective and environmentally friendly C-F bond formation.

Future Perspectives in Tailored Molecular Design

The future of synthetic organic chemistry lies in the ability to design and synthesize molecules with precisely tailored properties for specific applications. This compound represents a valuable platform for such tailored molecular design.

In medicinal chemistry, the pyridine scaffold is a "privileged" structure, appearing in a large number of approved drugs. mdpi.com The ability to functionalize this compound in a controlled and diverse manner will enable the creation of new generations of drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(3-fluoro-phenyl)-pyridine, and what catalytic systems are commonly employed?

  • Methodological Answer : The compound can be synthesized via reductive coupling reactions using nickel catalysts, as demonstrated in analogous halogenated pyridine systems. For example, 2-halopyridines undergo coupling with aryl halides in the presence of nickel catalysts like NiCl₂(dppe) under reducing conditions (e.g., Zn dust) to form bipyridine derivatives . Similar methodologies can be adapted by substituting 3-fluorophenyl halides as coupling partners. Reaction optimization may involve solvent selection (e.g., DMF or THF) and temperature control (80–120°C) to enhance yields .

Q. How is X-ray crystallography utilized to confirm the molecular structure of halogenated pyridine derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related bromo-fluorophenyl pyridines, crystals are grown via slow evaporation of ethanol solutions. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement with SHELXL97 software reveal bond lengths, angles, and intermolecular interactions (e.g., intramolecular O–H⋯N hydrogen bonds in Schiff base analogs). Planarity and dihedral angles between aryl rings are critical metrics .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products in halogenated pyridine synthesis?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns and confirms coupling reactions. For example, aromatic protons in the 3-fluorophenyl group appear as distinct doublets (J = 8–10 Hz) due to fluorine coupling .
  • IR : Stretching frequencies (e.g., C≡N at ~1614 cm⁻¹ in Schiff base derivatives) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights, particularly for bromine/fluorine isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for halogenated pyridines?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) not captured in static computational models. For example, DFT calculations (B3LYP/6-31G*) may predict planar geometries, while XRD reveals slight torsional distortions due to steric hindrance. Refinement protocols in SHELXL97 (e.g., anisotropic displacement parameters for heavy atoms) and validation tools like PLATON ensure model accuracy. Multi-method validation (NMR, XRD, and DFT) is recommended .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer : Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility. Catalytic systems (e.g., Pd/Cu bimetallic catalysts) enhance cross-coupling efficiency for bromopyridines and fluorophenyl boronic acids. Automated liquid handlers can screen solvent/base combinations (e.g., K₂CO₃ in DMF vs. Cs₂CO₃ in dioxane) to maximize yield .

Q. How can halogenated pyridines be functionalized for biological activity studies, and what analytical challenges arise?

  • Methodological Answer :

  • Functionalization : Suzuki-Miyaura coupling introduces pharmacophores (e.g., aryl boronic acids) at the bromine site. Schiff base formation (e.g., condensation with amines) creates chelating ligands for metal complexes with potential bioactivity .
  • Challenges : Fluorine’s electronegativity can distort NMR spectra, requiring ¹⁹F NMR for unambiguous assignment. Bromine’s heavy atom effect complicates MS fragmentation patterns, necessitating HRMS with collision-induced dissociation (CID) .

Q. What role does computational crystallography play in predicting polymorphic forms of halogenated pyridines?

  • Methodological Answer : Software like Mercury (CCDC) analyzes packing motifs (e.g., π-π stacking, halogen bonding) from XRD data. For this compound, lattice energy calculations (using force fields like COMPASS III) predict stable polymorphs. Experimental validation via differential scanning calorimetry (DSC) and variable-temperature XRD confirms computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.